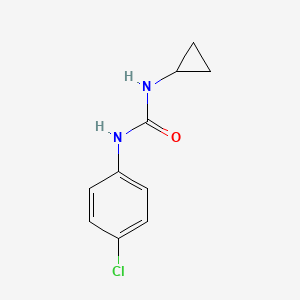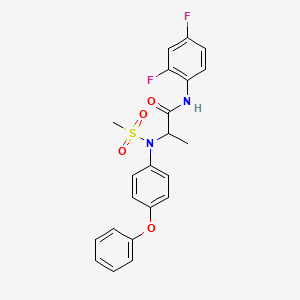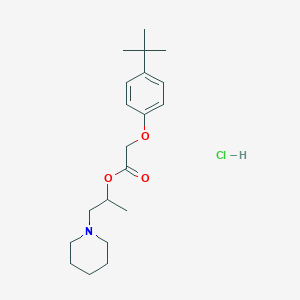
N-(4-chlorophenyl)-N'-cyclopropylurea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-chlorophenyl)-N'-cyclopropylurea involves multi-step chemical reactions that often require specific reagents and conditions to introduce the desired functional groups. While direct synthesis information on N-(4-chlorophenyl)-N'-cyclopropylurea is scarce, related compounds provide insights into potential synthetic pathways. For example, compounds involving chlorophenyl groups and cyclopropyl moieties are typically synthesized through reactions involving halogenated intermediates and cyclopropylation techniques, such as the Grignard reaction or the use of cyclopropylmethyl halides in presence of base (Wu Mei, 2010).
Molecular Structure Analysis
The molecular structure of compounds like N-(4-chlorophenyl)-N'-cyclopropylurea can be elucidated using various spectroscopic methods. For instance, NMR and IR spectroscopy, along with X-ray diffraction, are pivotal in determining the configuration and conformation of such molecules. The presence of the chlorophenyl and cyclopropyl groups influences the electronic distribution and molecular geometry, potentially leading to unique structural features such as intramolecular hydrogen bonding or specific spatial arrangements that could affect reactivity and interactions (Saeed & Parvez, 2005).
Chemical Reactions and Properties
The chemical reactions involving N-(4-chlorophenyl)-N'-cyclopropylurea and its analogs often explore the reactivity of the urea moiety, the halogenated phenyl group, and the cyclopropyl group. For example, the cyclopropyl group's reactivity towards nitrosation reflects on the compound's potential for undergoing radical-mediated transformations, leading to products like N-alkyl-N-nitrosoanilines (Loeppky & Elomari, 2000). Such reactivity patterns are crucial for understanding the compound's behavior in more complex synthetic or biological contexts.
Physical Properties Analysis
The physical properties of N-(4-chlorophenyl)-N'-cyclopropylurea, such as solubility, melting point, and crystalline structure, are directly influenced by its molecular composition. The presence of a halogen atom and a cyclopropyl group impacts these properties significantly. For instance, halogenated compounds often have higher melting points and specific crystalline structures due to halogen bonding interactions, as seen in related compounds analyzed via X-ray diffraction (M. Yusof et al., 2010).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-cyclopropylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWINKOQQUXUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307752 | |
| Record name | 1-(4-chlorophenyl)-3-cyclopropylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-cyclopropylurea | |
CAS RN |
64393-08-4 | |
| Record name | NSC194902 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chlorophenyl)-3-cyclopropylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B4016546.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B4016554.png)
![ethyl 1-[N-(methylsulfonyl)-N-phenylalanyl]-4-piperidinecarboxylate](/img/structure/B4016556.png)
![N-cyclohexyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4016563.png)
![N-cyclohexyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4016565.png)
![N~1~-cycloheptyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4016573.png)


![3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrrole-2-carboxamide](/img/structure/B4016608.png)
![1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4016612.png)
![N-[5-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4016628.png)

![2-methoxy-4-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate](/img/structure/B4016650.png)
![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4016656.png)